Amino benzoate; propane-1,2,3-triol, also known by its IUPAC name, is a compound with significant chemical and biological relevance. It is categorized under organic compounds, specifically as an amino acid derivative combined with a triol structure. The compound's molecular formula is and its CAS number is 120718-57-2. This compound is notable for its applications in various scientific fields, including medicinal chemistry and biochemistry.
Amino benzoate; propane-1,2,3-triol can be sourced from chemical suppliers and is classified as an organic compound due to its carbon-based structure. It falls under the category of amino acids due to the presence of an amino group and triols because of its three hydroxyl groups. This classification is crucial as it influences the compound's reactivity and potential applications.
The synthesis of amino benzoate; propane-1,2,3-triol can be achieved through several methods:
The synthesis process typically involves purification steps such as distillation or crystallization to isolate the desired product in high purity.
The molecular structure of amino benzoate; propane-1,2,3-triol reveals a complex arrangement of atoms:
The compound's structural representation can be depicted using SMILES notation: C(C(CO)O)O.C(=O)Nc1ccccc(c1)C(=O)O
.
Amino benzoate; propane-1,2,3-triol participates in several chemical reactions:
The mechanism by which amino benzoate; propane-1,2,3-triol exerts its effects largely depends on its applications:
This dual functionality enhances its utility in both synthetic organic chemistry and pharmaceutical formulations.
Amino benzoate; propane-1,2,3-triol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 229.23 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in water |
These properties influence how the compound behaves under different conditions and its suitability for various applications.
Amino benzoate; propane-1,2,3-triol has diverse applications across several scientific fields:
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7